5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
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Overview
Description
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound with a unique structure that includes a thiophene ring fused with a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dimethoxythiophene with ethylene glycol or glycerol, followed by cyclization. This process can be carried out under acidic conditions, often using toluene-4-sulphonic acid as a catalyst . The reaction is usually performed in an organic solvent such as toluene at elevated temperatures (around 85°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in redox reactions. The compound can undergo reversible oxidation and reduction, making it useful in applications that require electroactive materials. The molecular targets and pathways involved include the formation of conductive polymers and the interaction with various electron donors and acceptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A widely used monomer for the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: A precursor for various functionalized derivatives.
Hydroxymethyl EDOT: An EDOT derivative with enhanced electro-polymerization properties.
Uniqueness
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its ethyl substitution, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials with tailored properties for specific applications.
Properties
IUPAC Name |
5-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-7-8-6(5-11-7)9-3-4-10-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPABJNKZWPNXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CS1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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